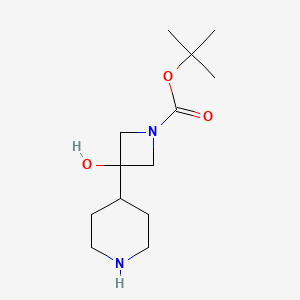![molecular formula C16H20ClNO B2956417 3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one CAS No. 1024431-86-4](/img/structure/B2956417.png)
3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Insights
The crystal structures of various anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been analyzed to reveal their hydrogen bonding and structural conformation. The cyclohexene rings in these compounds adopt sofa conformations with significant dihedral angles between the cyclohexene and aromatic rings, contributing to their potential biological activities. The compounds exhibit intermolecular N-H...O=C hydrogen bonds forming infinite chains, suggesting a role in their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity Evaluation
Further studies on the anticonvulsant activity of enaminones, specifically methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, using the amygdala kindling model have shown that these compounds do not demonstrate activity against amygdala kindled seizures. This insight emphasizes the importance of selecting appropriate models for evaluating the anticonvulsant efficacy of such compounds (Scott et al., 1993).
Synthesis and Catalytic Activity
A study on the synthesis and catalytic activity of iron(III) amino triphenolate complexes, with relevance to compounds like 3-[(4-chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one, has shown high efficiency in the reaction of CO2 with cyclohexene oxide. This reaction leads to the formation of valuable cyclic and polymeric carbonates, highlighting a potential application in green chemistry and CO2 utilization (Taherimehr et al., 2013).
Aza-Claisen Rearrangement and Heterocycle Synthesis
Aza-Claisen rearrangement techniques have been applied to synthesize unusual heterocycles, including those related to 3-[(4-chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one, demonstrating the versatility of these compounds in generating novel chemical entities. This method involves the synthesis of 3-N-(4'-aryloxybut-2'-ynyl) N-methyl amino-5,5-dimethyl cyclohex-2-enones, leading to the production of complex quinoline derivatives (Majumdar & Samanta, 2001).
Anticonvulsant Profile Comparison
The anticonvulsant and toxic properties of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-l-oate have been compared with standard antiepileptic drugs, revealing its potent anticonvulsant effects in the maximal electroshock seizure model. This comparison highlights the therapeutic potential of such compounds with a pharmacologic profile similar to phenytoin, emphasizing their relevance in scientific research and drug development (Mulzac & Scott, 1993).
Propriétés
IUPAC Name |
3-(4-chloroanilino)-5-(2-methylpropyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-11(2)7-12-8-15(10-16(19)9-12)18-14-5-3-13(17)4-6-14/h3-6,10-12,18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFLAEGRPCEMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)

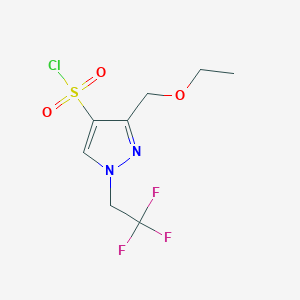
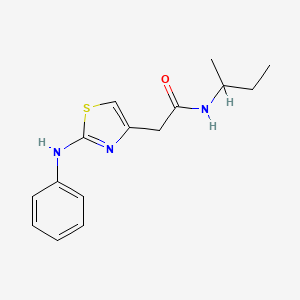
![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)
![4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956341.png)
![Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2956342.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2956345.png)
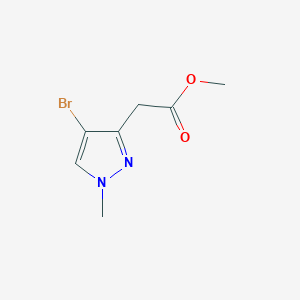
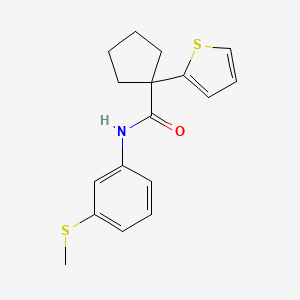
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)
![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)
